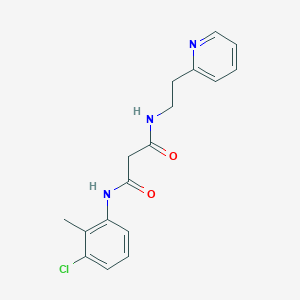
N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide (CPMM) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a malonamide derivative that exhibits a broad range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. Additionally, N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been shown to have various biochemical and physiological effects. For example, N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Additionally, N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide is that it exhibits a broad range of biological activities, making it a promising candidate for the development of new drugs. Another advantage is that N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been extensively studied in vitro and in vivo, providing a wealth of information on its biological effects. However, one limitation of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide is that its mechanism of action is not fully understood, which may hinder its clinical development.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide in animal models, which may provide valuable information for its clinical development. Additionally, future studies could investigate the potential use of N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide in combination with other drugs for the treatment of cancer, microbial infections, and inflammatory diseases.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide can be synthesized by the reaction of 3-chloro-2-methylbenzoyl chloride and 2-pyridin-2-ylethylamine in the presence of triethylamine. The resulting product is then treated with malonic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has also been studied for its anti-microbial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, N-(3-chloro-2-methylphenyl)-N'-(2-pyridin-2-ylethyl)malonamide has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-pyridin-2-ylethyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-14(18)6-4-7-15(12)21-17(23)11-16(22)20-10-8-13-5-2-3-9-19-13/h2-7,9H,8,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQABRSBNWIXNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=O)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)

![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)

![N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide](/img/structure/B5907192.png)